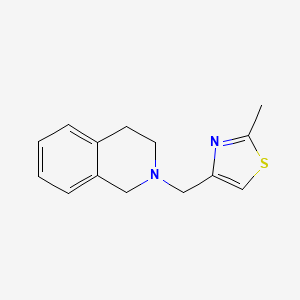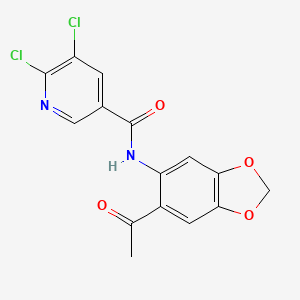
4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazole is a complex organic compound that features a thiazole ring and a dihydroisoquinoline moiety
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to inhibit the aldo-keto reductase akr1c3 , a target of interest in both breast and prostate cancer .
Mode of Action
Based on the structure, it can be inferred that the compound might interact with its targets in a similar way as other isoquinoline derivatives . For instance, the carboxylate group of similar compounds has been found to occupy the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound could potentially interact with multiple biochemical pathways.
Result of Action
Given the diverse biological activities of thiazole derivatives , it can be inferred that the compound might have a wide range of effects at the molecular and cellular levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazole typically involves the reaction of 3,4-dihydroisoquinoline derivatives with thiazole precursors. One common method involves the use of a Bischler-Napieralski-type synthesis, where phenylethanols and nitriles undergo tandem annulation to form the dihydroisoquinoline core . The reaction conditions often include the use of strong acids or Lewis acids as catalysts, such as p-toluenesulfonic acid or zinc bromide, under reflux conditions in ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline moiety to tetrahydroisoquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole ring and the isoquinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted thiazole and isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums: These compounds have shown antifungal activity and share a similar structural framework.
3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives: Known for their antidepressant and anticonvulsant activities.
Uniqueness
4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazole is unique due to its combination of a thiazole ring and a dihydroisoquinoline moiety, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c1-11-15-14(10-17-11)9-16-7-6-12-4-2-3-5-13(12)8-16/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKRXLLFABVAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-acetamidoethyl)-3-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propanamide](/img/structure/B2605983.png)
![(E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2605984.png)




![2-{4-[(E)-2-phenylethenesulfonamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2605992.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2605993.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2605994.png)
![2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole](/img/structure/B2605995.png)
![5-(4-methoxypyrimidin-2-yl)-N-[(oxolan-2-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2605997.png)
![ethyl (2Z)-3,4-dimethyl-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2605998.png)

![N'-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]ethoxycarbohydrazide](/img/structure/B2606000.png)
